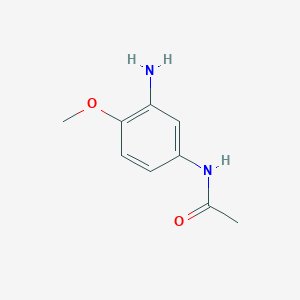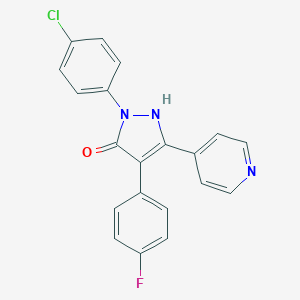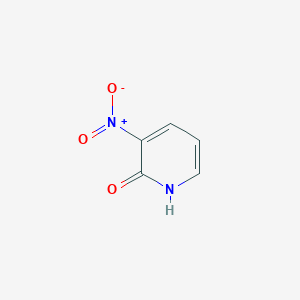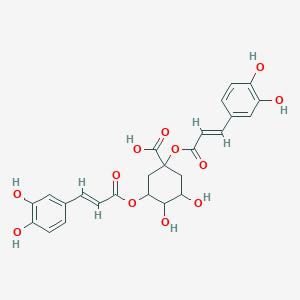
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI), also known as 3-pentenenitrile, is a chemical compound that belongs to the family of nitriles. It is an unsaturated nitrile that has a double bond between the carbon atoms at positions 2 and 3, and a carbonyl group at position 5. Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is not well understood. However, it is believed that the double bond between the carbon atoms at positions 2 and 3 and the carbonyl group at position 5 play a crucial role in its chemical reactivity and potential applications.
Biochemical and Physiological Effects:
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential anticancer properties due to its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is its unique chemical properties, which make it a valuable starting material for the synthesis of various organic compounds. However, its potential toxicity and limited solubility in water may pose some limitations for its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the study of hexanenitrile, 2-ethenylidene-5-oxo-(9CI). One of the major directions is the development of new synthetic methods for the production of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) and its derivatives. Another direction is the investigation of its potential applications in the field of medicine, particularly in the development of new anticancer drugs. Additionally, the study of its biochemical and physiological effects may provide valuable insights into its potential therapeutic applications.
Synthesemethoden
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) can be synthesized through several methods. One of the most common methods is the reaction of propargyl alcohol with potassium cyanide in the presence of a palladium catalyst. The resulting product is then subjected to a dehydration reaction to yield hexanenitrile, 2-ethenylidene-5-oxo-(9CI).
Wissenschaftliche Forschungsanwendungen
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) has been extensively studied for its potential applications in various scientific fields. One of the major applications of hexanenitrile, 2-ethenylidene-5-oxo-(9CI) is in the field of organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, such as α,β-unsaturated nitriles, α,β-unsaturated ketones, and α,β-unsaturated carboxylic acids.
Eigenschaften
CAS-Nummer |
137039-72-6 |
|---|---|
Produktname |
Hexanenitrile, 2-ethenylidene-5-oxo-(9CI) |
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
InChI |
InChI=1S/C8H9NO/c1-3-8(6-9)5-4-7(2)10/h1,4-5H2,2H3 |
InChI-Schlüssel |
ROGVNVHZYYUMQS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C=C)C#N |
Kanonische SMILES |
CC(=O)CCC(=C=C)C#N |
Synonyme |
Hexanenitrile, 2-ethenylidene-5-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)









![benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B160898.png)
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)